molecular formula C11H11N3O4S B11779918 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B11779918
M. Wt: 281.29 g/mol
InChI Key: BVJFIEZWEXGKAR-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethylsulfonyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where an ethylsulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.

    Nitration: The nitrophenyl group can be introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfonyl and nitro groups.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Biological Pathways: The compound may modulate biological pathways involving oxidative stress or inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in the para position instead of the meta position.

Uniqueness

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of an ethylsulfonyl group and a meta-substituted nitrophenyl group provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BVJFIEZWEXGKAR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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